molecular formula C10H10O3 B8287293 3-(1-hydroxyethyl)-2-benzofuran-1(3H)-one

3-(1-hydroxyethyl)-2-benzofuran-1(3H)-one

Cat. No. B8287293
M. Wt: 178.18 g/mol
InChI Key: DGVATGXQLLEFQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-hydroxyethyl)-2-benzofuran-1(3H)-one is a useful research compound. Its molecular formula is C10H10O3 and its molecular weight is 178.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(1-hydroxyethyl)-2-benzofuran-1(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-hydroxyethyl)-2-benzofuran-1(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-(1-hydroxyethyl)-2-benzofuran-1(3H)-one

Molecular Formula

C10H10O3

Molecular Weight

178.18 g/mol

IUPAC Name

3-(1-hydroxyethyl)-3H-2-benzofuran-1-one

InChI

InChI=1S/C10H10O3/c1-6(11)9-7-4-2-3-5-8(7)10(12)13-9/h2-6,9,11H,1H3

InChI Key

DGVATGXQLLEFQV-UHFFFAOYSA-N

Canonical SMILES

CC(C1C2=CC=CC=C2C(=O)O1)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A dry tetrahydrofuran solution (100 mL) of lithium diisopropyl amide (26.9 mmol) was cooled to −78 degree in a current of nitrogen, and a tetrahydrofuran solution (100 mL) of phthalide (3.0 g, 22.4 mmol) was dripped in. After stirring at −78° C. for 30 minutes, acetaldehyde (1.19 g, 26.9 mmol) was slowly added and stirred at −50° C. for 4 hours. After the temperature had risen to room temperature, distilled water was added and the mixture extracted with ethyl acetate. The organic phase was washed with distilled water and saturated brine, and dried with anhydrous sodium sulfate. The residue was purified by silica gel column chromatography (hexane/ethyl acetate=4/6), and the target compound (1.96 g, 49%) was obtained as a yellow oily residue.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.19 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
26.9 mmol
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Four
Yield
49%

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